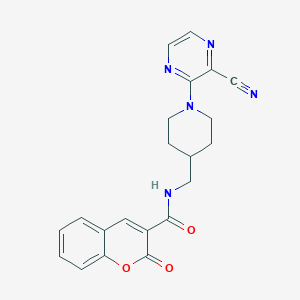
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that includes a chromene moiety, which is known for its diverse biological activities, particularly in the context of receptor interactions and enzyme modulation.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure incorporates:
- Chromene core : Contributes to the compound's biological activity.
- Piperidine ring : Enhances receptor binding capabilities.
- Cyanopyrazine substituent : Potentially modulates pharmacological effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an antagonist at specific receptors. Its interactions with various biological targets suggest potential applications in treating neurological disorders and other conditions.
The mechanism of action involves:
- Receptor Binding : The piperidine and cyanopyrazine components facilitate binding to neurotransmitter receptors, particularly muscarinic receptors (M4 subtype) and cannabinoid receptors (CB1).
- Signal Modulation : By modulating receptor activity, the compound can influence neurotransmission and other cellular signaling pathways.
Case Studies
- Neurological Disorders : A study demonstrated that this compound showed promise as a treatment for conditions like schizophrenia and anxiety disorders by modulating dopaminergic and serotonergic pathways .
- Antagonistic Activity : In vitro assays revealed that the compound exhibits sub-nanomolar potency as a CB1 antagonist, which is crucial for developing treatments for obesity and metabolic disorders .
SAR Analysis
Structure–activity relationship (SAR) studies have been conducted to explore how modifications to the molecular structure affect biological activity:
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Ring : Achieved through cyclization reactions.
- Introduction of Chromene Moiety : Utilizes condensation reactions with appropriate precursors.
- Final Coupling : Amide bond formation with coupling reagents such as EDCI.
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c22-12-17-19(24-8-7-23-17)26-9-5-14(6-10-26)13-25-20(27)16-11-15-3-1-2-4-18(15)29-21(16)28/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIOJYZPIOFGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














